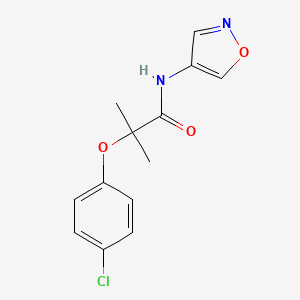
2-(4-chlorophenoxy)-N-(isoxazol-4-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(isoxazol-4-yl)-2-methylpropanamide, also known as CPI-455, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPI-455 has been shown to have an inhibitory effect on enzymes called lysine demethylases, which play a role in regulating gene expression.
科学的研究の応用
Environmental Impact of Chlorophenols
Chlorophenols, sharing a structural similarity with the chlorophenoxy part of the molecule, are explored for their environmental presence, especially in processes like Municipal Solid Waste Incineration (MSWI). Research by Peng et al. (2016) discusses chlorophenols as precursors to dioxins in MSWI, pointing to their formation through incomplete combustion and their role in air pollution control devices (Peng et al., 2016).
Herbicide Toxicity and Environmental Persistence
The compound's similarity to herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) invites comparisons in studies concerning the environmental and toxicological profiles of such chemicals. Zuanazzi et al. (2020) provide a scientometric review on 2,4-D, summarizing its worldwide use and implications for human and ecosystem health, showcasing the importance of understanding the behavior and impact of similar compounds (Zuanazzi et al., 2020).
Antimicrobial and Toxicological Concerns
Compounds like triclosan, related through their use in consumer products and potential for environmental contamination, are studied for their toxicity and degradation pathways. Bedoux et al. (2012) review triclosan's occurrence, its persistence in the environment, and its transformation into more toxic compounds, highlighting the ecological and health risks associated with such persistent organic pollutants (Bedoux et al., 2012).
Mechanisms of Dioxin Formation
The formation, chlorination, and destruction of dioxins, as detailed by Altarawneh et al. (2009), are crucial for understanding the environmental fate of chlorinated compounds. This research underscores the complexity of pathways leading to the formation of highly toxic dioxins in combustion processes, relevant to the broader implications of chlorophenoxy compounds' environmental impact (Altarawneh et al., 2009).
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-13(2,12(17)16-10-7-15-18-8-10)19-11-5-3-9(14)4-6-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJHCWDXNAECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CON=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


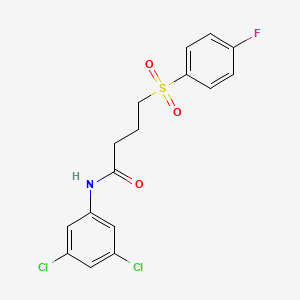

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2992864.png)
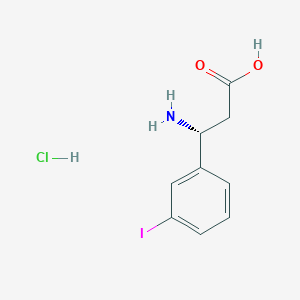
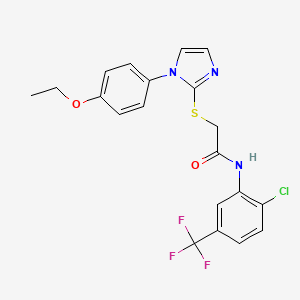


![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)

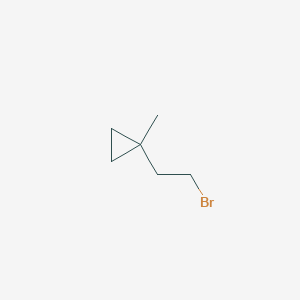
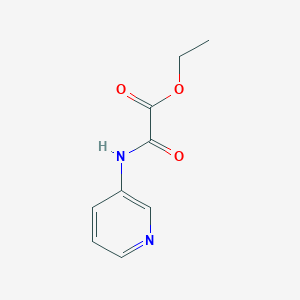

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)